2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide
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Overview
Description
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
The synthesis of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide typically involves the condensation of 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carbaldehyde with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown significant biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to induce apoptosis is mediated through the activation of caspases and the alteration of cell cycle progression .
Comparison with Similar Compounds
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is unique due to its specific structure and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold but with an additional triazole ring, which can enhance their biological properties
Biological Activity
2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F3N5O3, with a molecular weight of approximately 429.36 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound .
Case Studies
- Cell Line Studies : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). It exhibited significant cytotoxic effects with IC50 values ranging from 12.50 µM to 42.30 µM across different studies .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and Aurora-A kinase .
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties.
Research Findings
In vitro assays have demonstrated that derivatives of pyrazole exhibit significant inhibition of pro-inflammatory cytokines. For instance, compounds related to this structure showed IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Compound | IC50 (µg/mL) | Standard Comparison |
---|---|---|
Pyrazole derivative | 60.56 | Diclofenac (54.65) |
Another derivative | 57.24 | Celecoxib (22%) |
Antimicrobial Activity
The antimicrobial efficacy of the compound has been explored against various bacterial strains.
Findings
Studies indicated that pyrazole derivatives possess broad-spectrum antimicrobial activity, with effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The exact MIC values for the specific compound are still under investigation but show promising results in preliminary screenings.
Properties
IUPAC Name |
2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c14-17-11(20)7-18-8-15-12-10(13(18)21)6-16-19(12)9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYGADKLWMBZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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